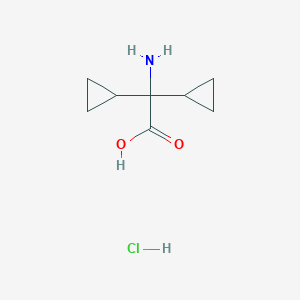

2-Amino-2,2-dicyclopropylacetic acid hydrochloride

Description

Properties

IUPAC Name |

2-amino-2,2-dicyclopropylacetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2.ClH/c9-8(7(10)11,5-1-2-5)6-3-4-6;/h5-6H,1-4,9H2,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJGXHPCJFICGPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2CC2)(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 2-Amino-2,2-dicyclopropylacetic acid hydrochloride

The following technical guide details the chemical structure, synthesis, properties, and applications of 2-Amino-2,2-dicyclopropylacetic acid hydrochloride (

Executive Summary

2-Amino-2,2-dicyclopropylacetic acid hydrochloride (also known as

| Key Identifier | Detail |

| IUPAC Name | 2-Amino-2,2-dicyclopropylacetic acid hydrochloride |

| Common Name | |

| CAS Number (HCl) | 88807-96-9 |

| CAS Number (Free Acid) | 6321-21-7 |

| Molecular Formula | |

| Molecular Weight | 191.66 g/mol (HCl salt); 155.19 g/mol (Free acid) |

Chemical Structure & Physicochemical Properties[4][9][10]

Structural Analysis

The core structure of Dcp is a glycine backbone where the two

-

Steric Hindrance: The two cyclopropyl groups create a highly congested environment around the

-carbon, preventing the formation of extended peptide conformations (like -

Lipophilicity: The cyclopropyl moieties increase the lipophilicity compared to alanine or glycine, potentially improving membrane permeability and blood-brain barrier (BBB) transport.

Physicochemical Data Table

| Property | Value / Description |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water, methanol; sparingly soluble in ethanol; insoluble in non-polar solvents (hexane, ether). |

| Melting Point | >250 °C (Decomposition typical for zwitterionic amino acids) |

| Acidity (pKa) | |

| Hygroscopicity | Moderate (HCl salt is hygroscopic; store under desiccant) |

Synthesis & Manufacturing Protocol

The synthesis of sterically hindered

Synthesis Workflow (Bucherer-Bergs Route)

Reagents:

-

Precursor: Dicyclopropyl ketone (CAS: 1121-37-5)

-

Reagents: Potassium cyanide (KCN), Ammonium carbonate

-

Solvent: 50% Ethanol/Water

-

Hydrolysis: Sodium Hydroxide (NaOH) or Barium Hydroxide (

)

Step-by-Step Protocol:

-

Hydantoin Formation:

-

Dissolve dicyclopropyl ketone (1.0 eq) in 50% EtOH/

. -

Add

(3.0 eq) and KCN (1.2 eq). -

Critical Control Point: Due to steric hindrance, heat the reaction to 60°C in a sealed pressure vessel for 24–48 hours. The sealed vessel prevents the loss of volatile ammonia and ensures complete conversion.

-

Observation: The intermediate 5,5-dicyclopropylhydantoin precipitates upon cooling or acidification.

-

-

Alkaline Hydrolysis:

-

Suspend the hydantoin in 3M NaOH (excess).

-

Reflux at 100°C for 24 hours. The high stability of the hydantoin ring requires vigorous conditions for ring opening.

-

Purification: Neutralize to pH 7 to precipitate the free amino acid or use ion-exchange chromatography (Dowex 50W) to isolate the zwitterion.

-

-

Hydrochloride Salt Formation:

-

Dissolve the free amino acid in a minimum volume of water or methanol.

-

Add 1.1 eq of concentrated HCl or HCl in dioxane.

-

Evaporate solvent or precipitate with diethyl ether to yield 2-Amino-2,2-dicyclopropylacetic acid hydrochloride.

-

Synthetic Pathway Diagram

Figure 1: Synthetic pathway via the Bucherer-Bergs reaction, overcoming steric hindrance at the quaternary carbon.[1]

Biochemical Applications & Mechanism

Conformational Restriction in Peptides

Dcp is a "structure-inducing" building block. When incorporated into a peptide chain, the bulky cyclopropyl groups force the backbone into specific torsion angles.

-

Helical Promotion: Dcp strongly favors

, promoting -

Mechanism: The "gem-dialkyl effect" restricts the conformational space, reducing the entropy penalty of folding. This stabilizes the bioactive conformation of peptide ligands.

Proteolytic Stability

Peptides containing Dcp are highly resistant to proteases (trypsin, chymotrypsin, pepsin).

-

Causality: Proteolytic enzymes require the peptide backbone to adopt an extended conformation to fit into the active site. The steric bulk of Dcp prevents this fit, effectively "shielding" the peptide bond from hydrolysis.

Drug Development (NMDA/mGluR)

Cyclopropyl-containing amino acids are often investigated as ligands for glutamate receptors.

-

NMDA Antagonists: Analogues of glycine with cyclopropyl rings can act as competitive antagonists at the glycine binding site of the NMDA receptor.

-

mGluR Ligands: The rigid structure mimics the transition state of glutamate, potentially providing subtype selectivity for metabotropic glutamate receptors.

Application Workflow Diagram

Figure 2: Mechanistic impact of Dcp in peptide engineering and drug discovery.

Safety and Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of dust.

-

Storage: Store at room temperature or 4°C, desiccated. The HCl salt can absorb atmospheric moisture, leading to clumping and difficulty in weighing.

References

-

Tyger Scientific Inc. (n.d.). 2-Amino-2,2-dicyclopropylacetic acid – [6321-21-7].[2] Retrieved from

-

Sigma-Aldrich. (n.d.). 2-amino-2,2-dicyclopropylacetic acid hydrochloride | 88807-96-9.[1] Retrieved from

-

Tanaka, M., et al. (2000). The crystal structure of a Dcp-containing peptide. Biopolymers, 53(2), 174-181. (Demonstrates the folded conformation of Dcp peptides). Retrieved from

-

ChemicalBook. (2025). 2-amino-2-cyclopropylacetic acid hydrochloride Properties and CAS. Retrieved from

-

Yamada, T., et al. (n.d.). Conformational preferences of alpha,alpha-dicyclopropylglycine. ResearchGate. Retrieved from

Sources

The Dicyclopropyl Motif: Engineering Rigidity and Metabolic Stability

Executive Summary: The "Butterfly Effect" in Drug Design

In the pursuit of novel pharmacophores, the transition from planar aromatic systems to three-dimensional, sp3-rich scaffolds is a defining trend of modern medicinal chemistry. Dicyclopropyl amino acids—specifically 2,2-dicyclopropylglycine (DcpG) and its derivatives—represent the pinnacle of this "escape from flatland."

Unlike standard gem-dimethyl substitutions (e.g., Aib), the dicyclopropyl moiety introduces a unique combination of extreme steric bulk , electronic modulation (via the pseudo-double bond character of the cyclopropane ring), and metabolic armor . This guide dissects the therapeutic utility of these scaffolds, moving beyond simple bioisosterism to their role as "conformational locks" in peptidomimetics and small molecule inhibitors.

Structural & Electronic Pharmacology

The dicyclopropyl group is not merely a bulky substituent; it is a distinct electronic entity.[1]

The Thorpe-Ingold Effect on Steroids

The "gem-dimethyl effect" (Thorpe-Ingold effect) promotes cyclization by reducing the degrees of freedom in a chain. Dicyclopropyl substitution amplifies this effect significantly. The two cyclopropyl rings, resembling a butterfly, create a rigid steric wall that forces the peptide backbone or attached scaffold into highly specific, often extended (C5) or helical (

Electronic "Pseudo-Unsaturation"

The Walsh orbitals of the cyclopropane ring provide

-

Interact with aromatic residues (edge-to-face

-stacking) within a receptor pocket. -

Modulate pKa of adjacent amines or carboxylic acids through electron-withdrawing inductive effects (-I) combined with electron-donating resonance (+M) capacity.

Comparative Physicochemical Profile

| Feature | Isopropyl (Valine) | Gem-Dimethyl (Aib) | Dicyclopropyl (DcpG) |

| Hybridization | sp3 | sp3 | sp3 (with |

| Conformational Freedom | High (Rotatable) | Low (Restricted) | Locked (Rigid) |

| Metabolic Stability | Low (Oxidation prone) | Moderate | High (CYP450 Blockade) |

| Lipophilicity (LogP) | Moderate | Low | High (Tunable) |

| Steric Bulk ( | ~75 ų | ~55 ų | >110 ų |

Therapeutic Applications

Peptidomimetics: The Conformational Lock

Incorporating DcpG into a peptide sequence freezes the backbone. This is critical for disrupting Protein-Protein Interactions (PPIs), where the bioactive conformation is often a transient helix or turn.

-

Mechanism: The steric clash of the two cyclopropyl rings prevents free rotation around the

( -

Result: Stabilization of

-helices or fully extended structures, increasing affinity by reducing the entropic penalty of binding.

Metabolic Shielding (ADME)

The strained C-C bonds of cyclopropane are metabolically robust, but the C-H bonds are stronger than typical alkyl C-H bonds (approx. 106 kcal/mol vs 98 kcal/mol).

-

CYP450 Blockade: The dicyclopropyl motif sterically hinders the approach of Cytochrome P450 iron-oxo species.

-

Prevention of

-Hydroxylation: Unlike standard alkyl chains, the cyclopropyl ring resists radical abstraction, preventing the formation of unstable intermediates that lead to N-dealkylation.

Technical Workflow: Synthesis & Incorporation

Synthesis of 2,2-Dicyclopropylglycine

The synthesis of this sterically congested amino acid requires bypassing standard Strecker conditions which often fail due to bulk.

Validated Route: The Bucherer-Bergs Modification

-

Precursor: Dicyclopropyl ketone (commercially available or synthesized from cyclopropanecarbonitrile).

-

Reagents:

, KCN, 50% EtOH, -

Intermediate: Formation of the dicyclopropyl hydantoin.

-

Hydrolysis:

or -

Purification: Ion-exchange chromatography (Dowex 50W).

Protocol: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Challenge: The steric bulk of DcpG makes standard coupling (HBTU/DIC) inefficient, leading to deletion sequences.

High-Efficiency Coupling Protocol:

-

Resin Selection: Use low-loading resins (0.2–0.4 mmol/g) to reduce inter-chain aggregation.

-

Activation: Use HATU/HOAt (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) which is superior for hindered amines.

-

Microwave Assistance:

-

Temp:

-

Power: 30W

-

Time: 2 x 10 minutes (Double Coupling is mandatory).

-

-

N-Terminal Deprotection (Post-Coupling):

-

The bulky DcpG makes the N-terminal Fmoc group harder to remove.

-

Reagent: 20% Piperidine + 5% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in DMF.

-

Time: 2 x 15 minutes.

-

Visualization of Logic & Workflow

The Dicyclopropyl Design Cycle

This diagram illustrates the decision-making process for selecting dicyclopropyl scaffolds based on pharmacological needs.

Caption: Decision matrix for deploying dicyclopropyl moieties to solve specific medicinal chemistry challenges (Rigidity vs. Stability).

SPPS Coupling Workflow for Sterically Hindered Amino Acids

A visual guide to the modified protocol required for DcpG incorporation.

Caption: Optimized Solid-Phase Peptide Synthesis (SPPS) workflow for hindered dicyclopropyl amino acids.

References

-

de Meijere, A. (2003). Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids.[2] Chemical Reviews.

-

Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[3][4] Journal of Medicinal Chemistry.[5] [4]

-

Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. (Context: Comparison of Fsp3 and Cyclopropyl rigidity). Journal of Medicinal Chemistry.

-

Gante, J. (1994). Peptidomimetics—Tailored Enzyme Inhibitors. Angewandte Chemie International Edition.

-

BenchChem. (2025).[1][6] Navigating the Metabolic Maze: A Comparative Guide to the Stability of Cyclopropylmethyl-Containing Drugs.

Sources

Unlocking New Frontiers in Peptide Design: A Technical Guide to the Steric Hindrance Characteristics of α-Dicyclopropyl Amino Acids

For Immediate Release

A comprehensive technical guide offering an in-depth analysis of the steric hindrance characteristics of α-dicyclopropyl amino acids has been released. This whitepaper is tailored for researchers, scientists, and drug development professionals, providing foundational insights into this novel class of non-proteinogenic amino acids. As the direct study of these molecules is an emerging field, this guide synthesizes data from analogous sterically-demanding amino acids and the fundamental principles of cyclopropyl chemistry to build a predictive framework for their behavior and application.

Introduction: The Quest for Conformational Control in Peptide Therapeutics

The therapeutic potential of peptides is often hampered by their inherent flexibility and susceptibility to proteolytic degradation. The introduction of α,α-disubstituted amino acids is a well-established strategy to impose conformational constraints, thereby enhancing bioactivity and stability.[1][2] Within this class of molecules, α-dicyclopropyl amino acids represent a frontier of extreme steric demand, promising unprecedented control over peptide backbone conformation. The unique electronic structure of the cyclopropyl group, characterized by its "bent bonds" and high p-character, imparts significant steric bulk and rigidity.[3][4] When two such groups are attached to the α-carbon, the resulting steric hindrance is hypothesized to be exceptionally potent. This guide will explore the theoretical underpinnings of this steric hindrance and outline a methodological approach for its characterization and exploitation in drug design.

The gem-Dicyclopropyl Moiety: An Epicenter of Steric Strain

The defining feature of an α-dicyclopropyl amino acid is the gem-dicyclopropyl group at the α-carbon. The close proximity of the two three-membered rings leads to significant intramolecular repulsion, often referred to as cyclopropylic strain.[3][5] This strain dictates a highly restricted rotational landscape around the Cα-Cβ bonds.

-

Bond Angle Distortion: The internal bond angles of a cyclopropane ring are fixed at 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons.[4] This inherent angle strain contributes to the overall rigidity of the system.

-

Restricted Rotation: The steric repulsion between the two cyclopropyl rings severely limits the rotation around the bonds connecting them to the α-carbon. This is analogous to, but more restrictive than, the 1,3-allylic strain observed in other systems.[3]

Caption: Predicted geometry of the gem-dicyclopropyl moiety at the α-carbon.

Predicted Conformational Landscape and Comparison with Analogues

The incorporation of an α-dicyclopropyl amino acid into a peptide chain is expected to severely restrict the allowable backbone dihedral angles (φ and ψ). By comparing with well-studied, sterically hindered amino acids, we can infer the extent of this restriction.

| Amino Acid | Typical φ (°) | Typical ψ (°) | Key Steric Feature |

| Alanine | -150 to -50 | -75 to 75, 100 to 180 | Small methyl group |

| α-Aminoisobutyric Acid (Aib) | -60 ± 10 | -30 ± 10 | gem-dimethyl group |

| Diethylglycine (Deg) | -70 ± 20 | 140 ± 20 | gem-diethyl group |

| α-Dicyclopropyl (predicted) | Highly Restricted | Highly Restricted | gem-dicyclopropyl group |

The conformational space of Aib is already largely restricted to the helical regions of the Ramachandran plot. The greater steric bulk of the gem-dicyclopropyl group is predicted to confine the φ/ψ angles to an even smaller, well-defined region, potentially making it a powerful tool for nucleating specific secondary structures like helices or turns.

A Methodological Blueprint for Characterization

Direct experimental data on α-dicyclopropyl amino acids is limited. Therefore, a multi-pronged approach combining synthesis, spectroscopy, crystallography, and computational modeling is essential for their characterization.[6]

Synthesis

The synthesis of sterically hindered α,α-disubstituted amino acids can be challenging.[7] A plausible route could involve the alkylation of a suitable glycine equivalent, drawing from methodologies developed for other cyclopropyl-containing amino acids.[8][9][10][11][12][13]

Spectroscopic and Crystallographic Analysis

-

NMR Spectroscopy: 2D NMR techniques, such as NOESY and ROESY, are powerful for elucidating the solution-state conformation of peptides containing these residues.[14][15][16][17] The observation of specific through-space correlations can provide valuable distance restraints for structural calculations.

-

X-ray Crystallography: This remains the gold standard for determining the precise three-dimensional structure of molecules in the solid state.[18][19][20][21] A crystal structure of a peptide containing an α-dicyclopropyl amino acid would provide definitive evidence of its conformational preferences and the extent of steric hindrance.

Computational Modeling

In the absence of extensive experimental data, computational modeling provides a powerful predictive tool.[22][23][24][25][26] Molecular mechanics and quantum mechanics calculations can be used to:

-

Generate Ramachandran plots to visualize the allowed conformational space.

-

Calculate the energetic penalties for deviations from the lowest energy conformation.

-

Model the interaction of peptides containing these residues with biological targets.

Caption: A proposed workflow for the characterization of α-dicyclopropyl amino acids.

Implications for Peptide and Drug Design

The extreme steric hindrance of α-dicyclopropyl amino acids opens up exciting possibilities for their application in medicinal chemistry and materials science.

-

Stabilization of Secondary Structures: Their potent conformational control could be harnessed to design peptides with stable helical or turn structures, crucial for mimicking protein binding epitopes.[27][28]

-

Enhanced Proteolytic Stability: The bulky dicyclopropyl moiety can shield adjacent peptide bonds from enzymatic cleavage, thereby increasing the in vivo half-life of peptide drugs.

-

Probing Enzyme Active Sites: The unique size and shape of these amino acids can be used to map the steric tolerance of enzyme active sites, aiding in the design of potent and selective inhibitors.

Conclusion and Future Outlook

While the study of α-dicyclopropyl amino acids is in its infancy, the foundational principles of stereochemistry and conformational analysis strongly suggest they are a class of molecules with exceptional potential. Their defining characteristic—extreme steric hindrance—offers a powerful new tool for constraining peptide conformations with high precision. The methodological blueprint outlined in this guide provides a clear path forward for the synthesis, characterization, and application of these novel building blocks. Future research in this area will undoubtedly unlock new strategies for the design of next-generation peptide therapeutics and functional biomaterials.

References

- Methods in Enzymology. (1991). Aspects of the Design of Conformationally Constrained Peptides. Elsevier.

- ResearchGate. (n.d.). (a) Conformational restriction by steric effects due to the structural...

- YouTube. (2024). Conformational Analysis of Peptidomimetic Drug Leads by NMR.

- Bentham Science. (n.d.). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview.

- PubMed. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview.

- PubMed. (n.d.). Three-component synthesis of alpha,beta-cyclopropyl-gamma-amino acids.

- PubMed. (1993). Non coded C alpha, alpha-disubstituted amino acids. X-ray diffraction analysis of a dipeptide containing (S)-alpha-methylserine.

- ACS Publications. (n.d.). Three-Component Synthesis of α,β-Cyclopropyl-γ-Amino Acids.

- ResearchGate. (n.d.). (a) Conformational restriction by steric effects due to the structural...

- ResearchGate. (n.d.). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview | Request PDF.

- ResearchGate. (n.d.). (PDF) Computational Modelling of Peptides Containing Non-Standard Amino Acids.

- Scribd. (n.d.). Nikipelov EJOC 2025 Cyclopropyl For Gem Dimethyl Synthesis and Olfactory | PDF.

- PMC. (n.d.). Computational Design of Thermostabilizing d-Amino Acid Substitutions.

- ResearchGate. (n.d.). Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids | Request PDF.

- ResearchGate. (n.d.). Cyclopropyl for Gem‐Dimethyl: Synthesis and Olfactory Properties of Linear Musks with Cyclopropyl Spacers** | Request PDF.

- PMC. (n.d.).

- ResearchGate. (2026).

- ACS Publications. (n.d.). Synthesis and Properties of Cyclopropane-Derived Peptidomimetics.

- PubMed. (n.d.).

- MDPI. (n.d.). Computational Modeling and Characterization of Peptides Derived from Nanobody Complementary-Determining Region 2 (CDR2) Targeting Active-State Conformation of the β2-Adrenergic Receptor (β2AR).

- PMC. (n.d.).

- Wikipedia. (n.d.). X-ray crystallography.

- PubMed. (2017). Highly Conformationally Restricted Cyclopropane Tethers with Three-Dimensional Structural Diversity Drastically Enhance the Cell Permeability of Cyclic Peptides.

- PubMed. (n.d.). Sterically Hindered C(alpha, Alpha)

- University of Wisconsin–Madison. (n.d.). X-Ray Crystallography as a Tool for the Structural Study and Design of α/β-Peptides.

- Cardiff University. (2015). Exploiting Powder X-ray Diffraction to Complete the Set of Crystal Structures of the 20 “Common” Amino Acids.

- ACS Publications. (n.d.). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks.

- PubMed. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile.

- ACS Publications. (n.d.).

- Maricopa Open Digital Press. (n.d.).

Sources

- 1. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 7. Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. youtube.com [youtube.com]

- 15. eurekaselect.com [eurekaselect.com]

- 16. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Non coded C alpha, alpha-disubstituted amino acids. X-ray diffraction analysis of a dipeptide containing (S)-alpha-methylserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 20. asset.library.wisc.edu [asset.library.wisc.edu]

- 21. cardiff.ac.uk [cardiff.ac.uk]

- 22. researchgate.net [researchgate.net]

- 23. Computational Design of Thermostabilizing d-Amino Acid Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Computational Design of an Unnatural Amino Acid Dependent Metalloprotein with Atomic Level Accuracy - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Highly Conformationally Restricted Cyclopropane Tethers with Three-Dimensional Structural Diversity Drastically Enhance the Cell Permeability of Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Impact of dicyclopropyl substitution on amino acid lipophilicity

The Pharmacophore Modulator: Strategic Implementation of -Dicyclopropyl Substitution

Executive Summary

In the landscape of multiparameter optimization (MPO), the

Key Value Proposition:

-

Lipophilicity Modulation: Increases LogP/LogD relative to gem-dimethyl but with a lower lipophilic cost than acyclic diethyl or di-isopropyl analogs due to molecular compactness.

-

Metabolic Armor: Exploits the high C–H bond dissociation energy (BDE) of the cyclopropyl ring (~106 kcal/mol) to block oxidative metabolism (CYP450).

-

Conformational Locking: Induces a severe Thorpe-Ingold effect, restricting peptide backbone flexibility (

angles) more rigidly than AIB (

Theoretical Framework: The Cyclopropyl Anomaly

To understand the dicyclopropyl impact, one must look beyond carbon count to the orbital physics of the cyclopropane ring.

Orbital Hybridization & Sigma-Aromaticity

Unlike standard alkyl chains (

-

Electronic Effect: The ring acts as a weak electron donor (hyperconjugation), which can modulate the pKa of the adjacent amine and carboxylic acid.

-

Lipophilic Efficiency (LipE): The dicyclopropyl group adds bulk (Van der Waals volume) but maintains a lower desolvation penalty than equivalent acyclic chains. The "sigma-aromaticity" allows for unique solvation shells that do not correlate linearly with standard methylene increments.

The "Gem-Disubstituent" Lipophilicity Trend

When substituting the

Table 1: Comparative Physicochemical Impact of

| Substituent | Structure | Conformational Constraint | Metabolic Stability | |

| H, H | Glycine | Reference (0.0) | None (Flexible) | Low |

| Me, Me | AIB (Gem-dimethyl) | +0.6 to +0.8 | Moderate ( | Moderate |

| Et, Et | Diethylglycine | +1.8 to +2.0 | High (Steric clash) | Low (Et oxidation) |

| cPr, cPr | Dicyclopropylglycine | +1.2 to +1.5 | Severe (Rigid Lock) | High (Blocked) |

| Cyclohexyl | Ac6c (Spiro) | +2.5+ | Moderate (Chair flip) | Moderate |

Note: Values are relative to the glycine scaffold. Dicyclopropyl substitution provides a "sweet spot"—higher rigidity than diethyl, but lower lipophilicity than cyclohexyl or diethyl due to the compact, electron-withdrawing nature of the strained rings.

Structural & Biological Implications[1][2][3][4][5]

The Thorpe-Ingold Effect (Gem-Dialkyl Effect)

The dicyclopropyl group imposes a massive steric penalty on the extended conformation of a peptide chain. The internal bond angle of the cyclopropyl ring (60°) forces the external bonds (connecting to the backbone) to widen (>115°).

-

Result: This forces the backbone into folded conformations (turns or helices) to relieve steric strain.

-

Application: Ideal for stabilizing

-turns in peptidomimetics or locking the bioactive conformation of enzyme inhibitors.

Metabolic "Teflon"

The C–H bonds of a cyclopropyl ring are significantly stronger (106 kcal/mol) than secondary acyclic C–H bonds (~98 kcal/mol).

-

Mechanism: CYP450 enzymes typically initiate metabolism via hydrogen atom abstraction.[1] The high BDE of the cyclopropyl ring makes this abstraction energetically unfavorable.

-

Outcome: Replacing a diethyl group (susceptible to

-1 oxidation) with a dicyclopropyl group often extends half-life (

Visualization of Physicochemical Logic[4][7]

Caption: Mechanistic flow illustrating how dicyclopropyl substitution translates orbital physics into tangible ADME improvements.

Synthetic Methodology: The Bucherer-Bergs Protocol[2][8][9]

Synthesizing sterically crowded

Protocol: Synthesis of -Dicyclopropylglycine

Reagents: Dicyclopropyl ketone, Ammonium Carbonate, Potassium Cyanide, Ethanol/Water.

-

Hydantoin Formation (The Critical Step):

-

Reaction: Charge a pressure vessel with dicyclopropyl ketone (1.0 eq),

(3.0 eq), and KCN (1.5 eq) in 50% EtOH/H2O. -

Conditions: Heat to 60°C for 24–48 hours. The thermodynamic stability of the hydantoin drives the reaction despite steric crowding.

-

Isolation: Acidify to pH 2; the dicyclopropyl-hydantoin precipitates as a white solid.

-

-

Hydrolysis:

-

Reflux the hydantoin in 6N NaOH (or Ba(OH)

for milder cleavage) for 48 hours. -

Purification: Neutralize with HCl. Desalt using ion-exchange chromatography (Dowex 50W).

-

Caption: Step-by-step synthetic pathway overcoming steric hindrance via the hydantoin intermediate.

Experimental Protocol: Lipophilicity Assessment (LogD)

Do not rely solely on calculated LogP (cLogP) for dicyclopropyl analogs, as algorithms often struggle with the "sigma-aromatic" solvation effects.

Method: Miniaturized Shake-Flask (Gold Standard for validation).

-

Preparation: Prepare a 10 mM stock solution of the amino acid in DMSO.

-

Phase System: Use 1-octanol (saturated with phosphate buffer pH 7.4) and Phosphate buffer (saturated with 1-octanol).

-

Equilibration:

-

Add 50

L of DMSO stock to 4950 -

Vortex vigorously for 1 hour at 25°C.

-

Centrifuge at 3000 rpm for 10 mins to ensure phase separation.

-

-

Quantification:

-

Remove aliquots from both phases.

-

Analyze via LC-MS/MS (preferred due to lack of chromophores in aliphatic amino acids).

-

-

Calculation:

References

-

Barnes-Seeman, D. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups.[2] Beilstein Journal of Organic Chemistry. Link

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" as a Structural Probe in Medicinal Chemistry. Journal of Medicinal Chemistry.[3][4] Link

-

Watanabe, M., et al. (2021).[5] Helix-forming aliphatic homo-δ-peptides foldamers based on conformational restriction of cyclopropane.[6][7] ChemRxiv. Link

-

Bucherer, H. T., & Bergs, W. (1934). Über die Synthese von Hydantoinen.[8][9][10][11] Journal für Praktische Chemie. (Foundational Method).

-

Meanwell, N. A. (2016). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[3][4] Link

Sources

- 1. hyphadiscovery.com [hyphadiscovery.com]

- 2. researchgate.net [researchgate.net]

- 3. Cycloalkanones. 2. Synthesis and biological activity of alpha, alpha'-dibenzylcycloalkanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and pharmacological evaluation of alpha,alpha-disubstituted naphthylacetaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [cambridge.org]

Methodological & Application

Application Notes and Protocols for the Incorporation of Dicyclopropyl Amino Acids into Peptidomimetics

Introduction: The Strategic Value of Dicyclopropyl Amino Acids in Peptidomimetics

Peptidomimetics represent a pivotal frontier in drug discovery, offering the potential to harness the bioactivity of peptides while overcoming their inherent limitations, such as poor metabolic stability and low bioavailability. The incorporation of conformationally constrained non-canonical amino acids is a key strategy in this endeavor. Dicyclopropyl amino acids, with their unique steric and electronic properties, serve as powerful tools for medicinal chemists. The rigid cyclopropyl rings lock the dihedral angles of the peptide backbone, pre-organizing the molecule into a specific conformation that can enhance binding affinity to biological targets.[1] Furthermore, the bulky nature of the dicyclopropyl moiety can shield the adjacent peptide bonds from enzymatic degradation, thereby increasing the in vivo half-life of the resulting peptidomimetic.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of dicyclopropyl amino acid building blocks and their successful incorporation into peptide chains using both solid-phase and solution-phase methodologies.

Part 1: Synthesis of Dicyclopropyl Amino Acid Monomers

The journey to incorporating dicyclopropyl amino acids into peptidomimetics begins with the synthesis of the monomeric building blocks. A variety of synthetic routes are available, with the choice often depending on the desired stereochemistry and the starting materials at hand. A common and effective strategy involves the cyclopropanation of a suitable olefin precursor.

Protocol 1: Synthesis of a Protected Dicyclopropyl Amino Acid via Simmons-Smith Cyclopropanation

This protocol outlines a general procedure for the synthesis of a protected dicyclopropyl amino acid from an unsaturated amino acid precursor.

Workflow for Dicyclopropyl Amino Acid Synthesis

Caption: Synthetic workflow for a protected dicyclopropyl amino acid.

Materials:

-

N-protected unsaturated amino acid (e.g., N-Boc-allylglycine methyl ester)

-

Diethylzinc (Et₂Zn)

-

Diiodomethane (CH₂I₂)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the N-protected unsaturated amino acid (1.0 eq) in anhydrous DCM.

-

Cyclopropanation: Cool the solution to 0 °C in an ice bath. Add diethylzinc (2.2 eq) dropwise via the dropping funnel, followed by the slow, dropwise addition of diiodomethane (2.2 eq). Caution: The reaction is exothermic.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching: Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.

-

Workup: Dilute the mixture with DCM and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the protected dicyclopropyl amino acid.[2]

Part 2: Incorporation into Peptidomimetics: Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is a cornerstone of modern peptide chemistry, offering high efficiency and the ability to automate the process.[3][4] However, the steric bulk of dicyclopropyl amino acids presents a significant challenge to standard coupling protocols, often leading to incomplete reactions.[5] Overcoming this hurdle requires the use of highly efficient coupling reagents and optimized reaction conditions.

The Challenge of Steric Hindrance

The dicyclopropyl group physically obstructs the approach of the incoming activated amino acid to the N-terminus of the growing peptide chain on the solid support. This steric clash slows down the rate of peptide bond formation and can result in deletion sequences. To drive the reaction to completion, more potent coupling reagents are necessary.

Choosing the Right Coupling Reagent

For sterically hindered couplings, phosphonium and aminium/uronium salt-based reagents are generally more effective than carbodiimides like DCC or DIC.[5] Reagents that form highly reactive activated esters, such as OAt or Oxyma esters, are particularly well-suited for these challenging couplings.

| Coupling Reagent | Full Name | Activating Group | Key Advantages for Hindered Couplings |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | OAt | High reactivity, often considered the gold standard for difficult couplings.[5][6] Low racemization. |

| HCTU | (1H-Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | O-6-ClBt | More reactive than HBTU. |

| PyAOP | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | OAt | Highly reactive phosphonium salt, good for slow couplings.[6] |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Oxyma | High reactivity, often superior to HOBt-based reagents. |

Protocol 2: Fmoc-Based Solid-Phase Synthesis of a Peptidomimetic Containing a Dicyclopropyl Amino Acid

This protocol details the manual solid-phase synthesis of a short peptide incorporating a dicyclopropyl amino acid using 2-chlorotrityl chloride resin, which is advantageous for preparing C-terminally protected peptide acids.[7][8]

Workflow for SPPS Incorporation

Caption: SPPS workflow for incorporating a dicyclopropyl amino acid.

Materials:

-

2-Chlorotrityl chloride resin

-

Fmoc-protected amino acids

-

Fmoc-protected dicyclopropyl amino acid

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), peptide synthesis grade

-

N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

Procedure:

-

Resin Swelling and Loading: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes. Load the first Fmoc-protected amino acid in the presence of DIPEA in DCM.[8]

-

Fmoc Deprotection: After loading, wash the resin with DMF. Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

-

Standard Amino Acid Coupling: For standard amino acids, pre-activate the Fmoc-amino acid (3 eq) with HATU (2.9 eq) and DIPEA (6 eq) in DMF for 5 minutes. Add this solution to the deprotected resin and couple for 1-2 hours.

-

Dicyclopropyl Amino Acid Coupling (Critical Step):

-

Pre-activate the Fmoc-dicyclopropyl amino acid (3-5 eq) with HATU (2.9-4.9 eq) and DIPEA (6-10 eq) in a 1:1 mixture of DMF:NMP. The use of NMP can improve solubility and coupling efficiency.

-

Add the activation mixture to the deprotected resin.

-

Increase the coupling time significantly, from 4 hours to overnight.

-

Perform a Kaiser test or a similar qualitative test to ensure the reaction has gone to completion. If the test is positive (indicating free amines), a second coupling may be necessary.

-

-

Chain Elongation: Repeat the deprotection and coupling steps for the remaining amino acids in the sequence.

-

Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups by treating with the TFA cleavage cocktail for 2-3 hours.

-

Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether. Lyophilize the crude peptide for purification by preparative HPLC.

Part 3: Incorporation into Peptidomimetics: Solution-Phase Synthesis

While SPPS is dominant, solution-phase peptide synthesis (LPPS) remains a valuable technique, particularly for large-scale synthesis or for sequences that are prone to aggregation on a solid support.[9][10] The principles for overcoming steric hindrance in solution-phase are similar to SPPS: the use of potent coupling reagents and potentially longer reaction times.

Protocol 3: Solution-Phase Coupling of a Dicyclopropyl Amino Acid

This protocol describes the coupling of an N-protected dicyclopropyl amino acid to a C-protected amino acid or peptide fragment in solution.

Workflow for Solution-Phase Coupling

Caption: Solution-phase coupling of a dicyclopropyl amino acid.

Materials:

-

N-protected dicyclopropyl amino acid (e.g., Boc-Dcp-OH) (1.0 eq)

-

C-protected amino acid or peptide (e.g., H-Phe-OMe·HCl) (1.1 eq)

-

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (1.1 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

-

Ethyl acetate (EtOAc)

-

1N HCl (aq)

-

Saturated NaHCO₃ (aq)

-

Brine

-

Anhydrous MgSO₄

Procedure:

-

Reactant Dissolution: Dissolve the N-protected dicyclopropyl amino acid, the C-protected amino acid ester hydrochloride, and PyBOP in anhydrous DMF.

-

Base Addition: Cool the solution to 0 °C and add DIPEA dropwise.

-

Coupling Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Workup: Dilute the reaction mixture with EtOAc and wash sequentially with 1N HCl, saturated NaHCO₃, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude peptide by column chromatography.[11][12]

Conclusion

The incorporation of dicyclopropyl amino acids into peptidomimetics, while challenging due to steric hindrance, is an achievable and highly valuable strategy for constraining peptide conformation and enhancing metabolic stability. Success hinges on the rational selection of potent coupling reagents, such as HATU or PyBOP, and the optimization of reaction conditions, including extended coupling times and the use of co-solvents like NMP in SPPS. The protocols outlined in these application notes provide a robust framework for researchers to synthesize these unique building blocks and successfully integrate them into novel peptidomimetic structures, thereby advancing the frontiers of drug discovery.

References

- MilliporeSigma. Peptide Coupling Reagents Guide.

-

Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794–5801. [Link]

- DilunBio. Commonly Used Coupling Reagents in Peptide Synthesis.

- BenchChem. Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids.

-

Isidro-Llobet, A., et al. (2009). The Dicyclopropylmethyl (Dcpm) Peptide Backbone Protectant. Organic Letters, 11(16), 3718–3721. [Link]

-

Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. [Link]

-

Isidro-Llobet, A., et al. (2009). The dicyclopropylmethyl peptide backbone protectant. Organic Letters, 11(16), 3718–3721. [Link]

-

Majerz, I., et al. (2020). Solid-Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. Molecules, 25(21), 5129. [Link]

-

Wipf, P., & Kerekes, A. D. (2003). Three-Component Synthesis of α,β-Cyclopropyl-γ-Amino Acids. Organic Letters, 5(10), 1629–1632. [Link]

-

Chemistry LibreTexts. (2021). Peptide Synthesis- Solution-Phase. [Link]

-

Tolomelli, A., et al. (2023). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). International Journal of Molecular Sciences, 24(20), 15413. [Link]

-

ResearchGate. (2017). Solution phase peptide synthesis with only free amino acids. [Link]

-

ResearchGate. (2008). Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. [Link]

-

Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. Nature Communications, 5, 5718. [Link]

-

Easton, C. J., & Hutton, C. A. (1992). Synthesis of Cyclopropyl Amino Acid Derivatives. Australian Journal of Chemistry, 45(2), 395-402. [Link]

-

Chemistry LibreTexts. (2021). 12.5: Peptide Synthesis- Solution-Phase. [Link]

-

Tolomelli, A., et al. (2023). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). Molecules, 28(20), 7109. [Link]

-

JACS Directory. (2016). Building Peptidomimetics using Solid Phase Synthesis with 2-Chlorotrityl Chloride Resin. [Link]

-

ResearchGate. (2015). Synthesis of Amino Acids of Cyclopropylglycine Series. [Link]

-

Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]

-

Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. [Link]

-

Dappen, M. S., et al. (1990). Synthesis and biological evaluation of cyclopropyl analogs of 2-amino-5-phosphonopentanoic acid. Journal of Medicinal Chemistry, 33(11), 2963–2968. [Link]

-

Scholarly Commons. (2019). Solid-Phase Peptide Synthesis of d-Amino Acids. [Link]

-

Burgess, K., et al. (2006). Synthesis and Properties of Cyclopropane-Derived Peptidomimetics. Accounts of Chemical Research, 39(10), 737–747. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. file.globalso.com [file.globalso.com]

- 7. jacsdirectory.com [jacsdirectory.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. cris.unibo.it [cris.unibo.it]

- 11. researchgate.net [researchgate.net]

- 12. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]

Handling and storage requirements for 2-Amino-2,2-dicyclopropylacetic acid HCl salt

Abstract

2-Amino-2,2-dicyclopropylacetic acid hydrochloride (also known as

Compound Identification & Physicochemical Profile

Before handling, verify the identity of the material using the data below. The presence of the dicyclopropyl moiety creates significant steric bulk, influencing both solubility and reactivity.

| Property | Specification |

| Chemical Name | 2-Amino-2,2-dicyclopropylacetic acid hydrochloride |

| Synonyms | |

| CAS Number | 88807-96-9 (HCl salt); 6321-21-7 (Free acid) |

| Molecular Formula | |

| Molecular Weight | 191.66 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM, THF |

| Hygroscopicity | High (HCl salt form is prone to deliquescence) |

Storage & Stability Requirements

The primary degradation pathways for Dcp HCl are moisture absorption (leading to stoichiometry errors) and acid-catalyzed ring opening (though the cyclopropyl group is relatively robust, prolonged exposure to moisture and acidity can degrade it).

Environmental Control

-

Temperature: Store at -20°C for long-term stability (>1 month). Short-term storage (active use) at 2-8°C is acceptable.

-

Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) if possible.

-

Container: Amber glass vials with Teflon-lined caps. Parafilm sealing is mandatory to prevent moisture ingress.

Critical Protocol: The "Warm-Up" Rule

Failure to follow this step is the #1 cause of material degradation.

-

Remove the vial from the -20°C freezer.

-

Place the sealed vial in a desiccator at room temperature.

-

Wait 30–60 minutes before opening.

Handling & Solubilization Protocols

Personal Protective Equipment (PPE)

-

Respiratory: N95 mask or fume hood (fine dust hazard).

-

Skin: Nitrile gloves (standard thickness).

-

Eyes: Safety glasses with side shields.

Solubilization Workflow

For biological assays or peptide coupling, prepare fresh stock solutions. Dcp HCl is a quaternary amino acid salt; its dissolution kinetics are slower than standard glycine.

Recommended Solvents:

-

Peptide Synthesis: NMP (N-methylpyrrolidone) or DMF (Dimethylformamide). Note: Add 1 eq. of DIEA (Diisopropylethylamine) to neutralize the HCl if coupling immediately.

-

Biological Assays: DMSO (Dimethyl sulfoxide) or Water.

Protocol:

-

Weigh the required amount of Dcp HCl (after warm-up).

-

Add 50% of the target solvent volume.

-

Vortex vigorously for 30 seconds. Sonicate if visible particles remain.

-

Add remaining solvent to volume.

Application Note: Peptide Coupling Strategy

Expert Insight: Dcp is a sterically hindered amino acid, similar to Aib (aminoisobutyric acid) but bulkier. Standard coupling protocols (e.g., HBTU/DIEA, 30 min) often result in incomplete coupling or deletion sequences.

Optimized Coupling Protocol (SPPS)

Use this protocol to ensure >99% incorporation efficiency.

-

Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP . Avoid weaker reagents like HBTU or DIC/HOBt.

-

Stoichiometry: Use 4–5 equivalents of Dcp HCl relative to the resin loading.

-

Base: Use 10 equivalents of DIEA (to neutralize the HCl salt and activate the carboxylate).

-

Reaction Time: Double coupling is recommended.

-

Coupling 1: 2 hours at Room Temperature.

-

Coupling 2: 1 hour at Room Temperature (or 30 min at 50°C if resin is compatible).

-

-

Monitoring: The Kaiser test may give false negatives due to steric bulk preventing the ninhydrin reaction. Use Chloranil test or micro-cleavage LC-MS to verify coupling.

Handling Workflow Diagram

Figure 1: Critical workflow for handling Dcp HCl to prevent hygroscopic degradation and ensure synthetic success.

Emergency Procedures

| Scenario | Immediate Action |

| Skin Contact | Wash with soap and copious water for 15 minutes. Dcp HCl is an irritant. |

| Eye Contact | Rinse cautiously with water for 15 minutes. Remove contact lenses if present. |

| Spill (Solid) | Sweep up carefully to avoid dust generation. Place in a sealed bag for disposal. |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Contact poison control. |

References

-

ChemicalBook. (2023). 2-amino-2-cyclopropylacetic acid hydrochloride Properties and Safety. Retrieved from

-

Sigma-Aldrich. (2023). 2-amino-2,2-dicyclopropylacetic acid hydrochloride Product Information. Retrieved from

-

De Simone, G., Lombardi, A., Galdiero, S., & Pavone, V. (2000).[2] The crystal structure of a Dcp-containing peptide.[1][2][5][6] Biopolymers, 53(2), 182-188.[1] (Validates the conformational restriction and steric properties of Dcp). Retrieved from

-

Tyger Scientific. (2023). Product Catalog: 2-Amino-2,2-dicyclopropylacetic acid.[7][8] Retrieved from

Sources

- 1. The crystal structure of a Dcp-containing peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Hexagon Labs - chemical supplierï¼ more information [chemblink.com]

- 8. 2-AMINO-2-CYCLOPROPYLPROPIONIC ACID | 5687-72-9 [chemicalbook.com]

Scale-up synthesis techniques for 2-Amino-2,2-dicyclopropylacetic acid

Application Note: Scalable Synthesis of 2-Amino-2,2-dicyclopropylacetic Acid

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-Amino-2,2-dicyclopropylacetic acid (also known as

The synthesis presents two primary challenges for scale-up:

-

Steric Hindrance: The geminal dicyclopropyl groups create significant steric bulk, retarding nucleophilic attack at the carbonyl center during standard Strecker or Bucherer-Bergs conditions.

-

Substrate Stability: The cyclopropyl rings are susceptible to acid-catalyzed ring opening (homoallyl rearrangement), necessitating the avoidance of harsh acidic hydrolysis steps common in standard amino acid synthesis.

This guide recommends a High-Pressure Bucherer-Bergs protocol followed by High-Temperature Alkaline Hydrolysis , utilizing a Barium Hydroxide workup to ensure purity without chromatography.

Retrosynthetic Analysis & Strategy

The optimal route for scale-up utilizes the Bucherer-Bergs reaction starting from dicyclopropyl ketone . While the Strecker synthesis (cyanide/ammonia) is an alternative, the Bucherer-Bergs reaction yields a hydantoin intermediate that is highly crystalline, facilitating purification by simple filtration—a crucial advantage in process chemistry.

Critical Process Decision:

-

Standard Hydrolysis (Rejected): Acidic hydrolysis (HCl/HBr) poses a high risk of cyclopropyl ring opening.

-

Selected Hydrolysis: Alkaline hydrolysis using Ba(OH)

in a pressure vessel. This preserves the ring integrity and allows for "self-purifying" salt removal via CO

Figure 1: Synthetic workflow prioritizing intermediate crystallinity and ring stability.

Precursor Sourcing vs. Synthesis

Dicyclopropyl ketone (CAS: 1121-37-5) is the limiting reagent.

-

Commercial Sourcing: Available but often expensive (

5/gram) and volatile. -

In-House Synthesis: For scales >100g, in-house synthesis from

-butyrolactone is recommended via the 1,7-dichloro-4-heptanone route (See Organic Syntheses Coll. Vol. 4, p. 278).

Detailed Protocols

Phase 1: Formation of 5,5-Dicyclopropylhydantoin

Rationale: The steric bulk of the two cyclopropyl groups inhibits the formation of the initial imine. Standard reflux conditions result in poor conversion and loss of volatile ammonia. A sealed pressure vessel is mandatory to maintain high ammonia concentration and force the equilibrium.

Safety Critical Control Point (CCP): This step involves Potassium Cyanide (KCN). All operations must be performed in a functioning fume hood with a cyanide antidote kit available.

Materials:

-

Dicyclopropyl ketone (1.0 eq)

-

Potassium Cyanide (KCN) (1.2 eq)

-

Ammonium Carbonate ((NH

) -

Solvent: 50% Ethanol/Water (v/v)

Procedure:

-

Charging: In a stainless steel autoclave or heavy-walled glass pressure reactor, dissolve (NH

) -

Addition: Add dicyclopropyl ketone. The ketone may not fully dissolve initially.

-

Reaction: Seal the vessel. Heat to 65–75°C for 24–48 hours.

-

Note: Do not exceed 80°C to prevent excessive pressure buildup from CO

/NH

-

-

Quenching: Cool the vessel to room temperature. Carefully vent the excess ammonia into a scrubber (dilute HCl).

-

Isolation:

-

Concentrate the mixture under reduced pressure to half volume to remove ethanol.

-

The hydantoin will precipitate as a white solid.

-

Filter the solid and wash with cold water.

-

-

Purification: Recrystallize from hot ethanol if necessary.

Phase 2: Alkaline Hydrolysis & Salt-Free Workup

Rationale: Standard NaOH hydrolysis introduces Na+ ions that are difficult to remove from the zwitterionic amino acid without ion-exchange chromatography. Using Barium Hydroxide (Ba(OH)

Materials:

-

5,5-Dicyclopropylhydantoin (from Phase 1)

-

Barium Hydroxide Octahydrate (Ba(OH)

·8H -

Water (degassed)

Procedure:

-

Setup: Place the hydantoin and Ba(OH)

in a stainless steel autoclave (Monel or Hastelloy preferred to prevent corrosion). Add water to form a slurry. -

Hydrolysis: Seal and heat to 130°C for 16–24 hours.

-

Barium Removal (The "Self-Cleaning" Step):

-

Cool the reaction mixture to 80°C.

-

Transfer to a beaker.

-

Add solid CO

(dry ice) or bubble gaseous CO -

Chemistry:

.

-

-

Filtration: Filter the heavy white precipitate of Barium Carbonate through a Celite pad.

-

Isolation:

-

Evaporate the clear filtrate to dryness.

-

The residue is the crude amino acid.

-

-

Final Purification: Recrystallize from Water/Acetone or Water/Ethanol.

Process Data & Specifications

| Parameter | Specification | Notes |

| Appearance | White crystalline powder | Hygroscopic |

| Molecular Weight | 155.19 g/mol | Formula: C |

| Melting Point | >250°C (dec.) | Typical for zwitterions |

| Solubility | Soluble in water; Insoluble in Et | Lipophilic side chains reduce water solubility compared to Glycine |

| Overall Yield | 55–65% (2 steps) | From ketone |

Safety & Hazard Management

Cyanide Handling (Phase 1):

-

Hazard: KCN releases HCN gas upon contact with acid or moisture.

-

Control: Maintain pH > 10 during the initial mixing. Use a bleach (hypochlorite) bath to quench all glassware and waste streams before disposal.

Pressure Safety (Phase 1 & 2):

-

Hazard: Thermal decomposition of ammonium carbonate generates significant gas pressure.

-

Control: Use a reactor rated for at least 20 bar. Ensure the rupture disc is vented to a safe exhaust.

Figure 2: Mandatory waste treatment flow for Cyanide-containing streams.

References

-

Curtis, O. E., et al. "Dicyclopropyl Ketone." Organic Syntheses, Coll.[1] Vol. 4, p. 278 (1963). Link

- Grounding: Authoritative procedure for the synthesis of the precursor ketone.

-

Marinov, M., et al. "Alkaline hydrolysis of cyclopentanespiro-5-(2,4-dithiohydantoin)." Scientific Works of University of Ruse, Vol. 51, Series 9.1 (2012).[6] Link

- Grounding: Establishes the necessity of high-pressure/high-temperature alkaline hydrolysis for sterically hindered spiro-hydantoins.

- Bucherer, H. T., & Steiner, W. "Über die Synthese von Hydantoinen und Glycinen." Journal für Praktische Chemie, 140(2), 291–316 (1934). Grounding: The foundational text for the Bucherer-Bergs reaction mechanism.

-

PubChem Compound Summary. "2-Amino-2,2-dicyclopropylacetic acid (CAS 6321-21-7)." Link

- Grounding: Verification of chemical identity and CAS registry.

- Zandbergen, P., et al. "Synthesis of α,α-disubstituted amino acids via the Bucherer-Bergs reaction." Tetrahedron, 48(19), 3977-3982 (1992). Grounding: Discusses the steric limitations of the reaction and solvent effects.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Dicyclopropyl ketone synthesis - chemicalbook [chemicalbook.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. researchgate.net [researchgate.net]

- 5. CN105732352A - Modified synthetic method of dicyclopropyl ketone - Google Patents [patents.google.com]

- 6. web.uni-plovdiv.bg [web.uni-plovdiv.bg]

Solvent selection for dissolving 2-Amino-2,2-dicyclopropylacetic acid hydrochloride

Application Note: Solvent Selection & Dissolution Protocols for 2-Amino-2,2-dicyclopropylacetic acid hydrochloride

-Dcp-OH·HClExecutive Summary

This guide provides a technical framework for the solvent selection, dissolution, and handling of 2-Amino-2,2-dicyclopropylacetic acid hydrochloride . As a conformationally restricted, non-proteinogenic amino acid, this compound presents a unique solubility profile characterized by a "polarity paradox": the high ionic character of the zwitterionic/salt headgroup contrasts with the lipophilic steric bulk of the geminal dicyclopropyl moiety.

Successful dissolution is critical for downstream applications such as solid-phase peptide synthesis (SPPS), conformational analysis (NMR), and pharmacological screening. This note recommends Water, Methanol, and DMSO as primary solvents, while identifying Diethyl Ether and Hexanes as critical anti-solvents for purification.

Physicochemical Profile & Solubility Logic

To select the correct solvent, one must understand the competing forces within the molecule:

-

Ionic Lattice Energy (The Barrier): As a hydrochloride salt, the compound exists in a crystal lattice stabilized by strong electrostatic interactions between the ammonium cation (

) and the chloride anion ( -

Steric Shielding (The Complication): Unlike Glycine, the

-carbon is substituted with two cyclopropyl rings. These rings create a "lipophilic shield" around the polar core, potentially slowing solvent access and reducing solubility in pure water compared to simple amino acids. -

Protic vs. Aprotic Solvation:

-

Protic Solvents (Water, MeOH): Excellent for stabilizing the

anion via hydrogen bonding. -

Polar Aprotic Solvents (DMSO, DMF): Excellent for solvating the ammonium cation and indispensable for organic synthesis where water is detrimental.

-

Predicted Solubility Matrix

| Solvent Class | Representative Solvents | Predicted Solubility | Application Context |

| Aqueous | Water, D2O, Buffer (pH < 7) | High (>50 mg/mL) | Stock solutions, HPLC, Biological assays. |

| Lower Alcohols | Methanol, Ethanol | Moderate-High | Transfer solvent, Crystallization, LC-MS. |

| Polar Aprotic | DMSO, DMF, NMP | High | Peptide Synthesis (SPPS), Chemical coupling. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Negligible | Washing resin, Extraction (only if neutralized). |

| Ethers/Alkanes | Diethyl Ether, Hexanes, MTBE | Insoluble | Precipitation (Anti-solvent), Washing precipitates. |

| Ketones | Acetone | Low | Potential anti-solvent; Avoid during synthesis (Schiff base risk). |

Experimental Protocols

Protocol A: Rapid Solubility Screening (Visual)

Use this protocol to verify solubility for a new batch or alternative solvent.

Materials:

-

10 mg 2-Amino-2,2-dicyclopropylacetic acid HCl

-

Borosilicate glass vials (4 mL)

-

Calibrated micropipette (100 µL - 1000 µL)

-

Vortex mixer

Procedure:

-

Weigh 10 mg of the compound into a clear glass vial.

-

Add 100 µL of the target solvent (starting concentration: 100 mg/mL).

-

Vortex vigorously for 30 seconds.

-

Observation:

-

If insoluble, add solvent in 100 µL increments , vortexing between additions, until clear or total volume reaches 2 mL (<5 mg/mL).

Protocol B: Preparation for Peptide Synthesis (SPPS)

Critical: The HCl salt must often be neutralized in situ for coupling reactions.

-

Solvent Choice: Anhydrous DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).

-

Dissolution: Dissolve the AA-HCl salt in DMF at 0.2 M to 0.5 M concentration.

-

Note: If the solution is hazy, sonicate for 5 minutes at ambient temperature.

-

-

Activation/Neutralization:

Decision Logic & Workflows (Visualization)

Figure 1: Solvent Selection Decision Tree

This diagram guides the researcher to the correct solvent based on the intended application.

Caption: Decision matrix for selecting the optimal solvent based on downstream experimental requirements.

Figure 2: Dissolution & Handling Workflow

Standard operating procedure for preparing stock solutions.

Caption: Step-by-step workflow for ensuring complete dissolution and sample integrity.

Critical Handling Notes

-

Hygroscopicity: As a hydrochloride salt, the compound will absorb atmospheric moisture. Weigh quickly and store the bulk container in a desiccator.

-

Stability in Solution:

-

Acidic/Neutral (Water/DMSO): Stable for weeks at 4°C.

-

Basic (DMF + DIPEA): Unstable over long periods. Prepare immediately before use. Free amines can undergo oxidative degradation or react with atmospheric

.

-

-

Schiff Base Formation: Avoid dissolving the free amine form in ketones (Acetone, MEK) for long periods, as it may react to form imines. The HCl salt is generally resistant to this but caution is advised.

References

-

Kaul, R., et al. (2000).[8] "Conformational choice at alpha,alpha-di-n-propylglycine residues: helical or fully extended structures?" Biopolymers, 54(3), 159-67.[8] Link

- Context: Discusses the solvation issues of sterically hindered alpha,alpha-disubstituted amino acids in CDCl3 vs DMSO.

-

Amend, J. P., & Helgeson, H. C. (1997).[1] "Solubilities of the common L-α-amino acids as a function of temperature and solution pH." Pure and Applied Chemistry, 69(5), 935–942.[1] Link

-

Context: Foundational principles of amino acid solubility and the effect of pH/salt formation.[9]

-

-

Sanofi Solvent Selection Guide. (2013).[3] "Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes." Organic Process Research & Development. Link

-

Context: Industrial standards for solvent safety and selection in synthesis.[3]

-

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[7] Chemical Reviews, 109(6), 2455–2504. Link

- Context: Protocols for handling amino acid salts during peptide coupling (SPPS).

-

PubChem Compound Summary. "2-Amino-2-cyclopropylacetic acid." Link

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]

- 4. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. aablocks.com [aablocks.com]

- 6. green-solvent-tool.herokuapp.com [green-solvent-tool.herokuapp.com]

- 7. peptide.com [peptide.com]

- 8. Conformational choice at alpha,alpha-di-n-propylglycine residues: helical or fully extended structures? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 10. (2S)-2-amino-2-cyclopropylacetic acid | C5H9NO2 | CID 1501944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chem.uci.edu [chem.uci.edu]

Application Note: High-Efficiency N-Terminal Modification of Peptides Containing Sterically Hindered Dicyclopropyl Residues

Executive Summary & Mechanistic Insight

The incorporation of dicyclopropyl residues (e.g., 2,2-dicyclopropylglycine, Dcp) into peptide backbones is a powerful strategy for constraining conformational space, often inducing stable

The Problem: The "Steric Umbrella"

Unlike standard bulky amino acids (e.g., Isoleucine, Valine) or even

The Solution This guide details a high-efficiency protocol utilizing PyAOP (a phosphonium salt) and Oxyma Pure , combined with microwave energy, to penetrate this steric barrier. We also provide a "fail-safe" protocol using acid fluorides for the most recalcitrant sequences.

Critical Reagent Selection

The choice of coupling cocktail is the single most determinate factor in success.

| Reagent Class | Recommended Reagent | Role & Rationale |

| Activator | PyAOP | Preferred. A phosphonium salt derived from HOAt. Unlike uronium salts (HATU), PyAOP avoids guanidinylation of the hindered amine during slow couplings and maintains higher reactivity. |

| Additive | Oxyma Pure | Replaces HOAt/HOBt.[1] Safer (non-explosive) and often shows superior kinetics in preventing racemization of the incoming amino acid. |

| Base | DIEA (DIPEA) | Standard base. Use Collidine (TMP) if the incoming amino acid is Cysteine or Histidine to prevent racemization. |

| Solvent | NMP or DMF | NMP (N-methyl-2-pyrrolidone) is preferred for hindered sequences due to better resin swelling properties than DMF. |

| Backup | TFFH | Generates Acid Fluorides in situ. The small size of the fluoride leaving group is critical when the steric wall is impenetrable to active esters. |

Experimental Protocols

Phase 1: Fmoc-Deprotection of N-Terminal Dcp

The steric bulk of Dcp can even hinder the removal of the Fmoc group.

-

Swelling: Swell resin in NMP for 20 minutes (critical for solvation of the hydrophobic Dcp group).

-

Reagent: 20% Piperidine in NMP with 0.1 M HOBt .

-

Note: HOBt is added to suppress aspartimide formation if Asp is present, but also helps solvate the reaction sphere.

-

-

Conditions:

-

Standard:

min at Room Temperature. -

Difficult: Microwave irradiation: 75°C, 25 Watts,

min.

-

-

Wash: DMF (

).

Phase 2: The Coupling Reaction (N-Terminal Modification)

This protocol describes coupling an incoming Amino Acid (Fmoc-AA-OH) or acyl group to the N-terminal Dcp-peptide resin.

Method A: The Gold Standard (PyAOP/Oxyma)

Use this for 90% of couplings.

-

Stoichiometry: Use 5 equivalents of Fmoc-AA-OH, PyAOP, and Oxyma Pure relative to resin loading. Use 10 equivalents of DIEA.

-

Pre-activation (minimize time):

-

Dissolve AA, PyAOP, and Oxyma in NMP.

-

Add DIEA immediately before adding to the resin.

-

Warning: Do not pre-activate for >2 minutes to avoid epimerization of the incoming AA.

-

-

Reaction:

-

Monitoring: Perform a micro-cleavage (see Phase 3). Standard colorimetric tests (Kaiser) are often false-negative due to steric shielding.

Method B: The "Nuclear Option" (Acid Fluorides via TFFH)

Use this if Method A fails or for coupling extremely bulky residues (e.g., Dcp-Dcp or Aib-Dcp).

-

Stoichiometry: 5 eq Fmoc-AA-OH, 5 eq TFFH, 10 eq DIEA.

-

Activation:

-

Coupling:

-

Add the solution to the resin.[2]

-

React at 50°C for 60 minutes (Microwave not strictly necessary for acid fluorides, but helpful).

-

-

Mechanism: The acid fluoride (R-CO-F) is physically smaller than the PyAOP active ester, allowing it to slip under the Dcp "umbrella."

Visualization of Workflows

Figure 1: Decision Matrix for Dcp Modification

This flowchart guides the researcher through the logic of reagent selection based on steric difficulty.

Caption: Logical workflow for selecting coupling conditions based on the steric demand of the incoming residue.

Quality Control & Troubleshooting

Due to the steric shielding, standard colorimetric tests (Kaiser, Chloranil) are unreliable. The amine may be present but sterically inaccessible to the dye, leading to a false "coupling complete" result.

Mandatory QC: The Micro-Cleavage

-

Remove ~2 mg of resin beads.

-

Wash with DCM (

).[2] -

Treat with 50

L of TFA/H2O/TIS (95:2.5:2.5) for 15 minutes. -

Blow off TFA with nitrogen stream.

-

Dissolve residue in 50% Acetonitrile/Water.

-

Inject on LC-MS.[6]

-

Target: Look for the mass of [Prev-Peptide] + [New AA].

-

Error Mode: If you see [Prev-Peptide] + 153 Da (approx), check for tetramethylguanidinium capping (a side reaction of HATU/HBTU, avoided by using PyAOP).

-

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield / Deletion | Steric hindrance prevents active ester approach.[5] | Switch from Method A to Method B (TFFH) . Increase temp to 85°C (if Cys/His absent). |

| Epimerization | Over-activation or prolonged base exposure. | Reduce pre-activation time to <30s. Switch base to Collidine (TMP) . Lower temp to 50°C. |

| Guanidinylation (+100-150 Da) | Reaction of amine with Uronium coupling reagent (HATU/HBTU). | STOP using HATU. Switch immediately to Phosphonium salt (PyAOP ) or TFFH. |

| Incomplete Fmoc Removal | Dcp group shielding the carbamate. | Use DBU (2%) in the deprotection cocktail (short bursts) or microwave heating. |

References

-

Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.[7] Link

-

Thermo Fisher Scientific. (n.d.). Technical Note: Use of PyAOP in Cyclization and Difficult Couplings. Thermo Fisher. Link

-

Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Link

-

Sigma-Aldrich (Merck). (n.d.). Peptide Coupling Reagents Guide: PyAOP and COMU.[8] MilliporeSigma. Link

-

BenchChem. (2025).[5] Strategies to Overcome Steric Hindrance in Peptide Synthesis. BenchChem.[5] Link

Sources

Troubleshooting & Optimization

Overcoming low coupling yields with 2-Amino-2,2-dicyclopropylacetic acid

Technical Support Center: Sterically Demanding Peptide Synthesis

Topic: Overcoming Low Coupling Yields with 2-Amino-2,2-dicyclopropylacetic Acid (

Executive Summary: The "Dicyclopropyl Wall"

As a Senior Application Scientist, I frequently encounter researchers struggling with

The Core Problem:

-

Nucleophilic Inertia: When this residue is at the N-terminus, the amine is buried in a "cleft" formed by the two cyclopropyl rings, making it a poor nucleophile.

-

Electrophilic Shielding: When activating this residue, the bulky rings prevent the approach of the incoming amine, and standard bulky leaving groups (like OBt/OAt esters from HBTU/HATU) further crowd the transition state.

The Solution: We must move away from "standard" carbodiimide/phosphonium chemistry. The protocols below prioritize Acid Fluorides (small electrophiles) and Oxyma-based reagents (high reactivity, lower steric bulk).

Diagnostic & Decision Logic

Before altering your entire synthesis strategy, use this decision matrix to determine the failure mode.

Figure 1: Decision matrix for selecting the correct remediation strategy based on the residue's position in the coupling event.

Protocol A: The Acid Fluoride Method (TFFH)

Best For: Activating 2-Amino-2,2-dicyclopropylacetic acid (C-terminus activation).

Scientific Rationale: Standard active esters (OBt/OAt) are too bulky. The leaving group itself adds to the steric congestion. An Acid Fluoride (-COF) is physically small (fluorine is similar in size to hydrogen/oxygen) and highly electrophilic, allowing the nucleophile to penetrate the steric shield of the cyclopropyl groups [1][2]. We use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) to generate the acid fluoride in situ.[1]

Reagents Required:

-